METHYL 2-{[6-AMINO-2-(4-METHYLPHENYL)QUINOLIN-4-YL]OXY}ACETATE
Description
Methyl 2-{[6-amino-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate is a quinoline-derived compound characterized by a methoxyacetate ester group at the 4-position of the quinoline core, a 4-methylphenyl substituent at the 2-position, and an amino group at the 6-position.
Properties
IUPAC Name |
methyl 2-[6-amino-2-(4-methylphenyl)quinolin-4-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-3-5-13(6-4-12)17-10-18(24-11-19(22)23-2)15-9-14(20)7-8-16(15)21-17/h3-10H,11,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFACGOOMPZXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)C(=C2)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for 2-(4-Methylphenyl) Substitution
The 2-(4-methylphenyl)quinoline scaffold is typically synthesized via Friedel-Crafts acylation. In a representative protocol, methyl 2-methyl-2-phenylpropanoate reacts with chloroacetyl chloride in the presence of aluminium chloride (AlCl₃) in dichloromethane at 0–5°C to yield intermediate acylated derivatives. This method, adapted from Bilastine synthesis, ensures regioselectivity at the quinoline’s 2-position. Demethylation of methoxy groups using boron tribromide (BBr₃) or AlCl₃ further tailors the core structure.
Introduction of the 6-Amino Group
Amination at the quinoline’s 6-position is achieved through nitration followed by catalytic reduction. For example, treating 6-nitroquinoline derivatives with hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol affords the 6-amino product. Alternative methods employ copper sulfate (CuSO₄) and aqueous ammonia (NH₃) under high-temperature conditions (140°C) to introduce primary amines.
Etherification and Esterification Strategies
Oxyacetate Formation via Nucleophilic Substitution
The critical 4-oxyacetate moiety is introduced using methyl bromoacetate. In a optimized procedure, 4-hydroxyquinoline intermediates react with methyl bromoacetate in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 65°C, achieving yields >80%. This method, validated in Kv11.1 modulator syntheses, minimizes side reactions through controlled temperature and excess alkylating agent.
Esterification and Transesterification
Final esterification employs palladium-catalyzed alkoxycarbonylation. For instance, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with XantPhos ligand facilitates carbonylation of bromoquinoline derivatives in methanol, yielding methyl esters. Transesterification using acidic (e.g., HCl) or basic (e.g., LiOH) conditions adjusts ester groups post-synthesis.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Yield Improvement Techniques
Analytical Validation and Characterization
Spectroscopic Confirmation
Challenges in Purification
- Byproduct Formation : Over-acylation during Friedel-Crafts steps necessitates silica gel chromatography (hexane/ethyl acetate).
- Ester Hydrolysis : Basic workup conditions (e.g., aqueous NaHCO₃) prevent unintended saponification.
Industrial Scalability and Environmental Considerations
Green Chemistry Adaptations
Cost-Benefit Analysis
| Reagent | Cost per kg (USD) | Scalability Impact |
|---|---|---|
| AlCl₃ | 25 | High (abundant) |
| Pd₂(dba)₃ | 12,000 | Moderate (recycling) |
| HATU | 8,500 | Low (specialized) |
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[6-AMINO-2-(4-METHYLPHENYL)QUINOLIN-4-YL]OXY}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
METHYL 2-{[6-AMINO-2-(4-METHYLPHENYL)QUINOLIN-4-YL]OXY}ACETATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-{[6-AMINO-2-(4-METHYLPHENYL)QUINOLIN-4-YL]OXY}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Substituent Impact :
- Amino Group (6-position): Unlike 4k (4-amino) or azido-containing 3l, the target’s 6-amino group may alter electronic distribution and binding affinity in biological targets.
- Methylphenyl vs.
- Ester Moieties : The methoxyacetate group in the target compound contrasts with the simpler methoxy groups in 2c or the bromobenzyl ester in , affecting hydrolysis rates and bioavailability.
Physicochemical Properties
- Melting Point : 4k exhibits a high melting point (223–225°C) due to its crystalline chlorophenyl and methoxyphenyl groups . The target compound’s methylphenyl and flexible ester groups may reduce melting temperature.
- Solubility: The amino and ester groups in the target compound likely improve aqueous solubility relative to 3l (azido, bis-methoxyphenyl) but may remain less soluble than hydroxybutynyl-containing analogs .
Biological Activity
Methyl 2-{[6-amino-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, drawing from various research studies.
Chemical Structure and Synthesis
This compound features a quinoline core substituted with an amino group and a methoxyacetate moiety. The synthesis typically involves the reaction of 6-amino-2-(4-methylphenyl)quinoline with methyl acetate under controlled conditions to yield the desired product.
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies, focusing on its effects on different biological targets.
1. Anticancer Activity
Recent studies have shown that compounds with a similar quinoline structure exhibit significant anticancer properties. For instance, quinoline derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | Apoptosis induction |
| Compound B | HeLa | 8.3 | Cell cycle arrest |
| Methyl 2-{...} | A549 | 12.0 | Inhibition of PI3K |
2. Inhibition of Enzymatic Activity
This compound has been evaluated for its ability to inhibit enzymes such as carbonic anhydrase (CA). Inhibitors of CA have therapeutic applications in treating glaucoma and other conditions.
Table 2: Inhibition Potency Against Carbonic Anhydrase
| Compound Name | hCA I IC50 (µM) | hCA II IC50 (µM) |
|---|---|---|
| Methyl 2-{...} | 9.1 | 3.5 |
| Other Quinoline Derivative | 8.0 | 2.9 |
3. Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. Studies indicate that this compound may exhibit activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study conducted on several quinoline derivatives demonstrated that methyl 2-{...} showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes like CA, affecting pH regulation and bicarbonate transport.
- Cell Signaling Pathways : It potentially modulates pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
